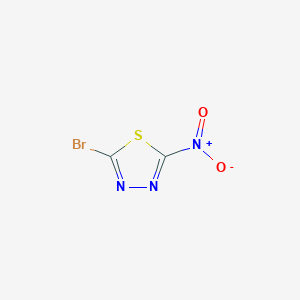
6-Methyl-6-heptenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-heptenenitrile is an α,β-unsaturated nitrile compound. It is known for its role as a key intermediate in the total synthesis of various organic compounds, including natural products like Alliodorine, which is found in the heartwood of the tropical tree Cordia alliodora.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-6-heptenenitrile can be synthesized through several methods. One common method involves the reaction of 6-heptenoic acid with ammonia in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydration of 6-heptenoic acid. This process involves the use of a solid acid catalyst and high temperatures to achieve high yields of the desired nitrile compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-heptenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: 6-Methyl-6-heptenoic acid.
Reduction: 6-Methyl-6-heptenamine.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
6-Methyl-6-heptenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-6-heptenenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Heptenenitrile: Similar in structure but lacks the methyl group at the sixth position.
6-Methyl-5-heptenenitrile: Similar but with a different position of the double bond.
6-Methyl-6-heptenoic acid: The carboxylic acid analog of 6-Methyl-6-heptenenitrile.
Uniqueness
This compound is unique due to its α,β-unsaturated nitrile structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-methylhept-6-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h1,3-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLVCPTSRCYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501692 |
Source


|
| Record name | 6-Methylhept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6887-97-4 |
Source


|
| Record name | 6-Methylhept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)





